4-Methyl-2-(1-sulfanylethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(1-sulfanylethyl)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, characterized by the presence of a methyl group and a sulfanylethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(1-sulfanylethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-methylphenol with 1-chloro-2-ethylsulfanylbenzene under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes using transition metals. For instance, palladium-catalyzed hydroxylation of aryl halides in the presence of hydrogen peroxide has been employed for the synthesis of phenolic compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(1-sulfanylethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-Methyl-2-(1-sulfanylethyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-sulfanylethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The sulfanylethyl group may also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Phenol: The parent compound, simpler in structure but less reactive.
4-Methylphenol: Lacks the sulfanylethyl group, resulting in different chemical properties.
2-(1-Sulfanylethyl)phenol: Similar structure but without the methyl group, affecting its reactivity.
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-methyl-2-(1-sulfanylethyl)phenol |
InChI |
InChI=1S/C9H12OS/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,10-11H,1-2H3 |
InChI Key |
RDVCSWFXAADMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.